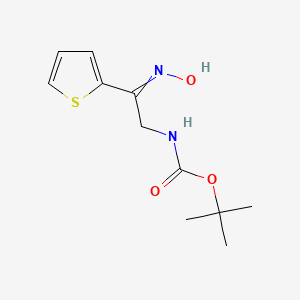![molecular formula C10H20O2 B12442618 1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane, also known as acetaldehyde ethyl cis-3-hexenyl acetal, is an organic compound with the molecular formula C10H20O2. It is a derivative of hexene and is characterized by the presence of an ethoxy group and a hexenyloxy group. This compound is often referred to as a leaf alcohol acetal due to its association with the aroma of freshly cut grass and leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane can be synthesized through the acetalization of acetaldehyde with cis-3-hexen-1-ol in the presence of an acid catalyst. The reaction typically involves mixing the reactants in an organic solvent such as ethanol and heating the mixture under reflux conditions. The acid catalyst, often sulfuric acid or p-toluenesulfonic acid, facilitates the formation of the acetal by promoting the nucleophilic attack of the alcohol on the aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions, and using a distillation column to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or hexenyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetalization reactions.
Biology: Investigated for its potential role in plant signaling and defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound may act as a signaling molecule, modulating various biochemical pathways. For example, it can bind to olfactory receptors, triggering sensory responses associated with its characteristic aroma .
Comparison with Similar Compounds
Similar Compounds
Ethyl cis-3-hexenyl acetal: Similar structure but different functional groups.
cis-3-Hexenyl ethyl acetal: Another isomer with slight variations in the arrangement of atoms.
Leaf alcohol (ethyl) acetal: Known for its association with the aroma of freshly cut grass.
Uniqueness
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane stands out due to its specific combination of ethoxy and hexenyloxy groups, which contribute to its unique chemical properties and applications. Its distinct aroma and potential biological activities make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)hex-3-ene |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
PAEBAEDUARAOSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



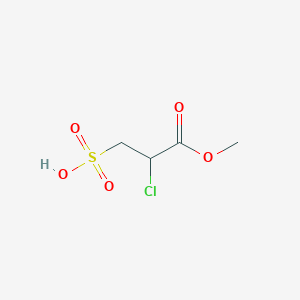
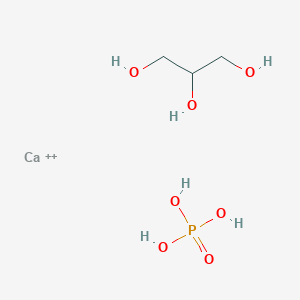
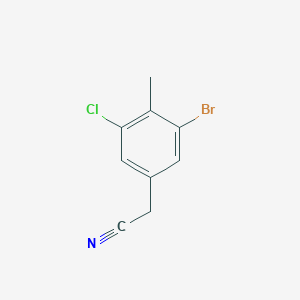

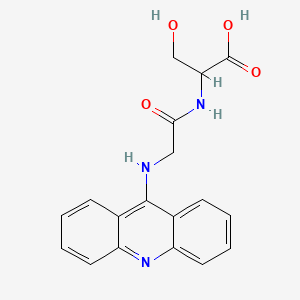
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)

![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
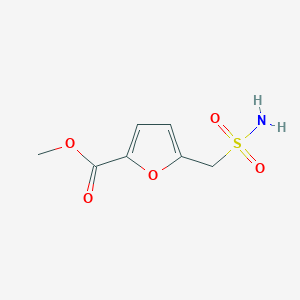

![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)
